molecular formula C4H6N2O3 B13863636 N-Nitroso-5-hydroxy Pyrrolidone

N-Nitroso-5-hydroxy Pyrrolidone

Cat. No.: B13863636
M. Wt: 130.10 g/mol
InChI Key: DDGCYDMONUAURC-UHFFFAOYSA-N
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Description

N-Nitroso-5-hydroxy Pyrrolidone is a compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is characterized by the presence of a nitroso group attached to a pyrrolidone ring, which also contains a hydroxyl group. Nitrosamines, including this compound, are often scrutinized in pharmaceutical and industrial contexts due to their potential health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-5-hydroxy Pyrrolidone typically involves the nitrosation of 5-hydroxy pyrrolidone. This process can be achieved by reacting 5-hydroxy pyrrolidone with nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrosating agents and the implementation of safety measures to mitigate the risks associated with nitrosamine formation. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-5-hydroxy Pyrrolidone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Nitroso-5-hydroxy Pyrrolidone involves its interaction with cellular components, leading to potential mutagenic and carcinogenic effects. The nitroso group can undergo metabolic activation, forming reactive intermediates that can interact with DNA and proteins, leading to mutations and other cellular damage. The pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the bioactivation of nitrosamines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Nitroso-5-hydroxy Pyrrolidone is unique due to the presence of the hydroxyl group on the pyrrolidone ring, which influences its chemical reactivity and potential biological effects. This structural feature distinguishes it from other nitrosamines and contributes to its specific applications and risks .

Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

5-hydroxy-1-nitrosopyrrolidin-2-one

InChI

InChI=1S/C4H6N2O3/c7-3-1-2-4(8)6(3)5-9/h3,7H,1-2H2

InChI Key

DDGCYDMONUAURC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1O)N=O

Origin of Product

United States

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